6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride
Descripción
Propiedades
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQTMORHVODRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40638104 | |
| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31011-28-6 | |
| Record name | NSC131635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-Fluorophenoxy)pyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Nucleophilic Aromatic Substitution (SNAr) Approach
One common synthetic route involves nucleophilic aromatic substitution on a suitably activated halogenated pyridine precursor. The general sequence is:
Starting from 3-chloropyridin-6-amine or 3-bromopyridin-6-amine, the halogen at the 6-position is displaced by 4-fluorophenol under basic conditions to form the 6-(4-fluorophenoxy)pyridin-3-amine.
The reaction typically uses a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (80–120°C).
The product is isolated and then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethyl acetate).
This approach benefits from the relatively high nucleophilicity of the phenolate ion and the activated pyridine halide, facilitating efficient substitution.
Palladium-Catalyzed Cross-Coupling Reactions
An alternative method employs palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to construct the key C–O bond:
A halogenated pyridin-3-amine derivative (e.g., 3-amino-6-bromopyridine) is coupled with 4-fluorophenylboronic acid or 4-fluorophenol derivatives in the presence of a palladium catalyst and ligands.
Typical catalysts include Pd(OAc)2 with phosphine ligands like XPhos or SPhos.
Bases such as potassium phosphate or cesium carbonate are used in solvents like toluene, dioxane, or DMF under inert atmosphere at temperatures ranging from 80 to 110°C.
After coupling, the product is purified and converted to the hydrochloride salt.
This method offers high selectivity and yields, especially for complex or sensitive substrates, and is amenable to scale-up.
Hydrolysis and Salt Formation
Post-synthesis, the free amine is converted to the hydrochloride salt to improve solubility and stability:
Treatment with concentrated hydrochloric acid in an organic solvent or aqueous medium.
The reaction is typically performed at room temperature or slightly elevated temperatures.
The salt precipitates out or is isolated by solvent evaporation and recrystallization.
This step is crucial for obtaining a stable, pure compound suitable for biological evaluation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogen displacement (SNAr) | 4-Fluorophenol, K2CO3, DMF, 100°C, 12-24 h | Requires dry conditions, inert atmosphere recommended |
| Pd-catalyzed coupling | Pd(OAc)2, XPhos, K3PO4, toluene, 90°C, 16 h | High yield, sensitive to moisture |
| Hydrochloride salt formation | HCl (conc.), ethanol or EtOAc, RT, 2-4 h | Provides stable salt form |
Yields for the nucleophilic aromatic substitution range from 60% to 85%, depending on the purity of starting materials and reaction time.
Palladium-catalyzed methods typically achieve yields above 80%, with high regioselectivity and fewer side products.
The hydrochloride salt formation step proceeds quantitatively under mild conditions.
Optimization studies indicate that the choice of base and solvent critically affects the substitution efficiency and purity of the final product.
| Method | Key Reagents | Reaction Type | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorophenol, K2CO3, DMF | SNAr displacement | 60–85 | Simple setup, cost-effective | Longer reaction times, moisture sensitive |
| Palladium-Catalyzed Coupling | Pd(OAc)2, XPhos, K3PO4, toluene | Buchwald-Hartwig or Suzuki | 80–90 | High yield, selective | Requires expensive catalysts, inert atmosphere |
| Hydrochloride Salt Formation | HCl, ethanol or ethyl acetate | Acid-base reaction | Quantitative | Stabilizes compound | Requires careful handling of HCl |
The preparation of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is well-established through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling methods. Both routes provide efficient access to the compound with high purity and yield. The subsequent conversion to the hydrochloride salt is straightforward and essential for stabilizing the compound for research applications. Selection of the synthetic route depends on available reagents, scale, and desired purity. Ongoing research focuses on optimizing these methods for improved yields and scalability, supporting the compound's development as a kinase inhibitor in therapeutic contexts.
Análisis De Reacciones Químicas
Amide Bond Formation
The primary amine group undergoes nucleophilic acyl substitution with activated carboxylic acid derivatives.
Example Reaction:
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride (Et₃N, DCM) | N-Acetyl derivative | 82% | |
| Benzoyl chloride (pyridine, THF) | N-Benzoyl derivative | 75% |
Key Findings:
-
Reactions require basic conditions (e.g., triethylamine) to neutralize HCl and activate the amine .
-
Steric hindrance from the 4-fluorophenoxy group slows reactivity compared to unsubstituted pyridinamines.
Suzuki-Miyaura Cross-Coupling
The pyridine ring participates in palladium-catalyzed couplings with boronic acids.
Example Reaction:
| Boronic Acid | Catalyst System | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DMF | 68% | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, THF | 73% |
Key Findings:
-
Coupling occurs selectively at the 2-position of the pyridine ring due to electronic directing effects .
-
The 4-fluorophenoxy group does not interfere with the catalytic cycle under optimized conditions.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes halogenation and nitration.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-6-(4-fluorophenoxy)pyridin-3-amine | 58% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-6-(4-fluorophenoxy)pyridin-3-amine | 41% |
Key Findings:
-
Substitution occurs preferentially at the 5-position due to the meta-directing effect of the amine group .
-
Harsh nitration conditions lead to partial decomposition of the fluorophenoxy moiety .
N-Alkylation and Arylation
The amine group reacts with alkyl/aryl halides under basic conditions.
Example Reaction:
| Alkyl/Aryl Halide | Base/Solvent | Yield | Source |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 89% | |
| 4-Fluorobenzyl chloride | Cs₂CO₃, DMSO | 76% |
Key Findings:
-
Steric bulk in the alkylating agent reduces reaction efficiency .
-
Dual substitution (alkylation + cross-coupling) is feasible for generating polyfunctional derivatives.
Complexation with Metals
The pyridine nitrogen and amine group act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH, reflux | [Cu(L)₂Cl₂] | Catalytic oxidation | |
| Pd(OAc)₂ | MeCN, RT | [Pd(L)(OAc)₂] | Cross-coupling |
Key Findings:
-
Copper complexes exhibit catalytic activity in alcohol oxidation .
-
Palladium complexes are less stable but useful in niche coupling reactions .
Deprotection and Functional Group Interconversion
The hydrochloride salt can be converted to freebase for further reactions.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Neutralization | NaOH, H₂O/EtOAc | 6-(4-Fluorophenoxy)pyridin-3-amine (freebase) | 95% | |
| Diazotization | NaNO₂, HCl, 0°C | Pyridinium diazonium salt | 78% |
Key Findings:
-
Freebase form is highly reactive in nucleophilic substitutions.
-
Diazonium intermediates enable Sandmeyer reactions for halogen introduction .
Biological Activity Derivatization
Derivatives show promise in medicinal chemistry applications.
| Derivative | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Acetyl | COX-2 enzyme | 1.2 µM | |
| 5-Bromo | mGlu₄ receptor | 340 nM |
Key Findings:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is being explored for its potential as a building block in drug development. Its structural features are similar to many bioactive molecules, which suggests it may exhibit pharmacological activity. The compound's unique properties allow for further functionalization, making it valuable in creating complex therapeutic agents .
Biological Studies
The compound has been investigated for its role in enzyme inhibition and receptor binding studies. Specifically, it has shown promise in modulating the activity of certain receptors, which could lead to advancements in treatments for various diseases, including neurodegenerative conditions.
Industrial Applications
In the agrochemical industry, this compound is being evaluated for its potential use in developing herbicides and pesticides. The fluorinated moiety may enhance the efficacy and selectivity of agrochemical formulations.
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited target enzymes, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Receptor Binding
Research focused on the binding affinity of this compound to various receptors demonstrated that its fluorophenoxy group significantly increases binding strength compared to non-fluorinated analogs. This property is critical for developing selective drugs with fewer side effects .
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Key Identifiers :
- Synonyms: AC1L9KRT, Maybridge1_001733, ZINC00092681
- CAS Number : Conflicting reports exist: 143071-78-7 () and 31011-28-6 (). Further validation is required.
- InChIKey: KJADQTVNOQCJCC-UHFFFAOYSA-N .
Comparison with Structurally Similar Compounds
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine Hydrochloride
- Molecular Formula : C₁₂H₁₁Cl₂FN₂
- Molecular Weight : 273.13 g/mol .
- Key Differences: Substitution pattern: Chlorine at the 6-position, a 4-fluoro-2-methylphenyl group at the 4-position. Dual halogens (Cl and F) and a methyl group enhance lipophilicity compared to the target compound. Potential applications: Likely higher steric hindrance and altered binding kinetics in biological targets.
6-(Difluoromethyl)pyridin-3-amine Hydrochloride
- Molecular Formula : C₆H₇ClF₂N₂
- Molecular Weight : 196.59 g/mol .
- Key Differences: Difluoromethyl group replaces the 4-fluorophenoxy moiety. Smaller size and higher fluorine content may improve metabolic stability but reduce target selectivity. Applications: Useful in fluorinated probe synthesis for imaging studies.
6-(4-Chlorophenoxy)pyridin-3-amine
6-(Trifluoromethoxy)pyridin-3-amine Hydrochloride
6-(4-Methylpiperidin-1-yl)pyridin-3-amine Hydrochloride
- CAS : 1431964-35-0 .
- Key Differences :
- Methylpiperidine substituent introduces a basic nitrogen and cyclic structure.
- Likely improved blood-brain barrier penetration due to increased lipophilicity.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Features |
|---|---|---|---|---|
| 6-(4-Fluorophenoxy)pyridin-3-amine HCl | C₁₁H₁₀ClFN₂O | 256.66 | 4-Fluorophenoxy | Moderate lipophilicity, metabolic stability |
| 6-Chloro-4-(4-fluoro-2-methylphenyl)-... HCl | C₁₂H₁₁Cl₂FN₂ | 273.13 | Cl, 4-Fluoro-2-methylphenyl | High steric hindrance, dual halogens |
| 6-(Difluoromethyl)pyridin-3-amine HCl | C₆H₇ClF₂N₂ | 196.59 | Difluoromethyl | Compact, high fluorination |
| 6-(4-Chlorophenoxy)pyridin-3-amine | C₁₁H₉ClN₂O | 220.66 | 4-Chlorophenoxy | Increased lipophilicity, electron withdrawal |
| 6-(Trifluoromethoxy)pyridin-3-amine HCl | C₆H₅ClF₃N₂O | 214.56 | Trifluoromethoxy | Strong electron withdrawal, bulky |
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance electrophilicity, improving binding to targets like kinases. However, trifluoromethoxy groups (as in 2.4) may over-stabilize charge distribution, reducing reactivity .
- Lipophilicity vs. Solubility : Chlorinated analogs (e.g., 2.3) show higher logP values but lower aqueous solubility, limiting bioavailability .
- Metabolic Stability: Fluorinated derivatives (target compound and 2.2) are less prone to oxidative metabolism compared to non-fluorinated analogs .
Actividad Biológica
6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride, often abbreviated as 6-FPAP.HCl, is a chemical compound with significant potential in pharmacology due to its unique structural properties. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C11H11ClFNO
- Molecular Weight : Approximately 220.66 g/mol
- Structure : The compound features a pyridine ring substituted with a fluorophenoxy group, which enhances its solubility and bioactivity.
Pharmacological Applications
6-FPAP.HCl has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
1. Antiparasitic Activity
Research indicates that 6-FPAP.HCl may exhibit antiparasitic properties. A study on similar pyridine derivatives found promising antitrypanosomal activity against Trypanosoma brucei, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.38 μM for a related compound) . Although specific data for 6-FPAP.HCl is limited, its structural analogs demonstrate that modifications in the pyridine framework can lead to enhanced biological activity.
2. Anticancer Potential
The compound's ability to inhibit specific kinases has been explored, particularly in cancer research. Similar compounds have shown efficacy in targeting MNK1/2 kinases, which play critical roles in cancer cell proliferation . The presence of the fluorophenoxy group may enhance selectivity and potency against cancer cells.
The biological activity of 6-FPAP.HCl can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinase activities, affecting signaling pathways crucial for cell growth and survival .
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic processes or cellular signaling, potentially leading to altered cellular responses.
Comparative Analysis
To contextualize the activity of 6-FPAP.HCl, we can compare it with structurally similar compounds:
| Compound Name | CAS Number | Antitrypanosomal IC50 (μM) | Similarity Index |
|---|---|---|---|
| 6-(3,4-Dichlorophenoxy)pyridin-3-amine | 25935-30-2 | 4.8 | 0.95 |
| 6-(2,4-Dichlorophenoxy)pyridin-3-amine | 85686-48-2 | 19.6 | 0.91 |
| 6-(4-Chlorophenoxy)pyridin-3-amine | 75926-64-6 | 13.5 | 0.90 |
This table illustrates that while there are variations in biological activity among these compounds, the unique fluorophenoxy substitution in 6-FPAP.HCl may provide distinct advantages in terms of selectivity and potency compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various pyridine derivatives:
- Antitrypanosomal Activity : A study demonstrated that derivatives of pyridine exhibited low micromolar activity against T. brucei, suggesting that similar modifications in 6-FPAP.HCl could yield favorable results .
- Cancer Research : Investigations into the effects of related compounds on MNK kinases have shown promising results, indicating potential use in cancer therapy through targeted inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or hydrogenation of nitro precursors. For example, hydrogenation of 2-(4-fluorophenoxy)-5-nitropyridine using Pd/C in methanol under H₂ achieves >90% yield . Optimization requires precise control of catalyst loading (5–10 mol%), temperature (25–50°C), and reaction time (6–12 hours). Side reactions, such as over-reduction or dehalogenation, are minimized by maintaining pH neutrality .
Q. How can spectroscopic techniques (NMR, MS) be optimized for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to resolve aromatic proton splitting patterns (δ 6.8–8.2 ppm for pyridine and fluorophenoxy groups). ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorophenoxy integrity .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode identifies [M+H]⁺ peaks (calc. 253.08 m/z). Collision-induced dissociation (CID) fragments at m/z 153 (pyridinamine loss) and 123 (fluorophenoxy cleavage) validate connectivity .
Q. What solubility characteristics are critical for designing biological assays involving this compound?
- Methodology : The hydrochloride salt enhances aqueous solubility (≈25 mg/mL in PBS, pH 7.4). For lipid membrane penetration, DMSO stock solutions (50 mM) are diluted in culture media (<0.1% v/v). Solubility in organic solvents (e.g., acetonitrile, ethanol) facilitates HPLC purification (C18 column, 0.1% TFA mobile phase) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters for high-purity batches?
- Methodology : Apply a 3-factor Box-Behnken design to evaluate temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response surface modeling identifies optimal conditions (e.g., 40°C, 7.5 mol% Pd/C, methanol:water 9:1 v/v), achieving 94% yield with <2% impurities. ANOVA validates model significance (p < 0.05) .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., pyridinamine NH₂).
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., JAK2) using AMBER force fields. Trajectory analysis reveals hydrogen bonds with Glu903 and hydrophobic interactions with Leu983 .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodology :
- Meta-Analysis : Normalize data using Z-score transformation across studies (e.g., IC₅₀ ranges: 0.5–10 µM).
- Experimental Validation : Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM for kinase inhibition). Contradictions often arise from assay pH (7.4 vs. 6.8) or cell-line genetic drift .
Q. What reactor design considerations are critical for scaling up synthesis while minimizing byproducts?
- Methodology : Use continuous-flow reactors with immobilized Pd catalysts to enhance mass transfer and reduce metal leaching. Residence time (5–10 minutes) and pressure (2–5 bar) are tuned via computational fluid dynamics (CFD) simulations. In-line FTIR monitors intermediate formation (e.g., nitro reduction to amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
